Ethyl 4-[(3-methoxyphenyl)amino]quinoline-3-carboxylate
Description
Ethyl 4-[(3-methoxyphenyl)amino]quinoline-3-carboxylate is a quinoline derivative characterized by a 3-methoxyphenylamino substituent at position 4 and an ethyl carboxylate group at position 3 of the quinoline scaffold.
Properties
IUPAC Name |
ethyl 4-(3-methoxyanilino)quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-19(22)16-12-20-17-10-5-4-9-15(17)18(16)21-13-7-6-8-14(11-13)23-2/h4-12H,3H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMSMJIXBSVDSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(3-methoxyphenyl)amino]quinoline-3-carboxylate typically involves the condensation of 3-methoxyaniline with ethyl 4-chloroquinoline-3-carboxylate. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3-methoxyphenyl)amino]quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antimalarial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[(3-methoxyphenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoline Derivatives
Substituent Effects on Physicochemical Properties
Ethyl 4-((4-Methyl-3-((4-(Pyridin-3-yl)Pyrimidin-2-yl)Amino)Phenyl)Amino)Quinoline-3-Carboxylate (2e)
- Structure: Features a pyridinyl-pyrimidinyl substituent linked to the quinoline core.
- Yield : 26%, lower than analogues due to steric hindrance during synthesis.
- Melting Point : 208–211°C, higher than trifluoromethyl derivative 2f (177–179°C) due to reduced molecular symmetry .
- Activity : Exhibits antimyeloproliferative activity, likely via kinase inhibition.
Ethyl 4-[(2-Hydroxyphenyl)Amino]-7-(Trifluoromethyl)Quinoline-3-Carboxylate
- Structure: Contains a 2-hydroxyphenylamino group and 7-trifluoromethyl substituent.
- Molecular Weight : 376.334 g/mol.
- Key Difference : The hydroxyl group enables hydrogen bonding, increasing aqueous solubility compared to the 3-methoxyphenyl group in the target compound .
Ethyl 4-[(3-Chloro-4-Methoxybenzyl)Amino]-6-Cyanoquinoline-3-Carboxylate (3b1)
- Structure: Includes a chloro-methoxybenzylamino group and cyano substituent.
- Melting Point: 155–157°C, lower than the target compound due to the polar cyano group.
- IR/NMR : Distinct νC≡N peak at 2226 cm⁻¹ and δN-H at 1572 cm⁻¹ .
Ethyl 4-[(3-Chloro-4-Methoxybenzyl)Amino]-6-Cyano-8-Substituted Derivatives (21c, 21d)
- Target : Cyclic nucleotide phosphodiesterase 5 (PDE5) in the brain.
- Modifications : 21c includes a 6-fluoro-5-methoxypyridin-2-yl group, enhancing binding affinity (IC₅₀ = 550.1661 [M+H]+).
- Comparison: The target compound lacks the cyano and pyridinyl groups, suggesting divergent mechanisms (e.g., kinase vs. PDE5 inhibition) .
2,4-Bis((E)-Styryl)Quinoline-3-Carboxylates (3a–t)
Molecular and Spectroscopic Differentiation
| Compound | Key Substituents | IR/NMR Highlights | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | 3-Methoxyphenylamino, ethyl ester | δOCH₃ at ~3.8 ppm (¹H NMR) | ~376 (estimated) |
| Ethyl 4-[(2-Hydroxyphenyl)Amino]-7-CF₃ | 2-Hydroxyphenyl, CF₃ | νOH at ~3400 cm⁻¹; δCF₃ at ~110–120 ppm (¹³C) | 376.334 |
| 21c | 6-Cyano, 8-(fluoro-methoxypyridinyl) | νC≡N at 2226 cm⁻¹; δNH at 7.5 ppm (¹H NMR) | 550.166 (M+H)+ |
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